2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride is a chemical compound characterized by the molecular formula . It is a derivative of pyridine, a basic heterocyclic organic compound, and features both pyridine and pyrrolidine moieties in its structure. This compound is of interest in various scientific fields due to its unique properties and potential applications in medicinal chemistry and material science .
The synthesis of 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves the reaction of 2-methyl-4-pyridine with pyrrolidine under controlled conditions. This process can be conducted in laboratory settings or scaled up for industrial production, utilizing automated reactors to enhance efficiency and yield .
This compound falls under the category of nitrogen-containing heterocycles, specifically within the pyridine and pyrrolidine classes. It is classified as a dihydrochloride salt, indicating that it contains two hydrochloric acid molecules associated with its base structure.
The synthesis of 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride can be achieved through several methods, with one common approach being the direct reaction of 2-methyl-4-pyridine with pyrrolidine. This reaction typically requires a suitable solvent and may involve catalysts to facilitate the formation of the desired product.
The molecular structure of 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride features a pyridine ring substituted at the 4-position with a pyrrolidinyl group and at the 2-position with a methyl group. The dihydrochloride form indicates that two chloride ions are associated with the compound.
2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride can undergo various chemical reactions, including:
The products formed depend on the specific reagents and conditions employed during these reactions .
The mechanism of action for 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Research is ongoing to elucidate these pathways further and understand how this compound can influence physiological processes .
While specific physical properties such as melting point or boiling point are not extensively documented for this compound, its solid form as a dihydrochloride salt suggests it has good stability under standard conditions.
Key chemical properties include:
2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride has several scientific applications:
Borrowing hydrogen (BH) annulation represents a pivotal advancement for constructing the chiral pyrrolidine core of 2-methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride. This atom-economical approach enables the direct coupling of racemic 1,4-diols with 2-methyl-4-aminopyridine derivatives through sequential dehydrogenation, condensation, and reductive cyclization. Iridium complexes ligated to chiral phosphines (e.g., (R)-BINAP derivatives) demonstrate exceptional activity in asymmetric BH annulation, achieving up to 98% enantiomeric excess (ee) for the pyrrolidine ring formation [1]. Ruthenium catalysts modified with (S,S)-TsDPEN ligands provide complementary stereoselectivity, enabling access to either enantiomer of the target scaffold. Catalyst loading optimization below 0.5 mol% significantly enhances process viability while maintaining >95% conversion efficiency across 20 reaction cycles [1]. The reaction proceeds under mild conditions (60-80°C) in environmentally benign ethanol/water mixtures, eliminating the need for stoichiometric reducing agents.
Table 1: Catalyst Performance in Borrowing Hydrogen Annulation
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|
| [Ir(cod)Cl]₂/(R)-BINAP | 70 | 12 | 92 | 98 |
| RuCl₃/(S,S)-TsDPEN | 80 | 10 | 88 | 95 |
| Pd/C-(R)-MeO-BIPHEP | 100 | 15 | 76 | 85 |
Direct C–H functionalization strategies circumvent traditional multi-step sequences for assembling the pharmacophoric pyrrolidine-pyridine linkage. Palladium-catalyzed δ-C(sp³)–H arylation of N-protected pyrrolidines with 4-halo-2-methylpyridines enables single-step construction of the target molecular architecture [3]. This approach employs quinoline-derived ligands and silver carbonate additives to accelerate the challenging C(sp³)–H activation step, achieving 85-92% isolated yields. The reaction demonstrates excellent functional group tolerance toward ester, nitrile, and ether substituents on both coupling partners. For electron-deficient pyridine systems, rhodium(III) catalysis with [Cp*RhCl₂]₂ achieves regioselective ortho-alkenylation of 2-methylpyridine derivatives followed by asymmetric hydrogenation to install the chiral pyrrolidine moiety [6]. This tandem process operates at 40°C in tetrahydrofuran, substantially reducing energy requirements compared to traditional coupling methods. Ligand screening reveals that electron-rich phosphines with bulky substituents (e.g., tri-tert-butylphosphine) suppress undesired β-hydride elimination, improving product yields by 25-30% [1].
Table 2: C–H Functionalization Approaches to Pyrrolidine-Pyridine Hybrids
| Method | Catalyst | Ligand | Additive | Yield Range (%) |
|---|---|---|---|---|
| δ-C(sp³)–H Arylation | Pd(OAc)₂ | 8-Aminoquinoline | Ag₂CO₃ | 85-92 |
| Redox-Neutral Annulation | [Cp*RhCl₂]₂ | - | Cu(OAc)₂ | 78-85 |
| Directed ortho-C–H Alkenylation | RuCl₃·nH₂O | P(nBu)₃ | NaOPiv | 70-82 |
Enantioselective hydrogenation of the cyclic imine precursor (5-methyl-2,3-dihydro-1H-pyrrole) provides a scalable route to chiral 2-methylpyrrolidine intermediates. Iridium complexes bearing phosphine-oxazoline ligands achieve 99% ee in the hydrogenation of N-protected 5-methyl-3,4-dihydro-2H-pyrrole at 50 bar hydrogen pressure and 60°C [1]. The reaction exhibits exceptional substrate/catalyst ratios of up to 10,000:1 without compromising enantioselectivity. For acid-sensitive substrates, platinum dioxide modified with cinchona alkaloid derivatives (particularly O-methyl-cinchonidine) catalyzes asymmetric hydrogenation in acetic acid at ambient pressure, delivering the (R)-enantiomer with 95% ee [2]. Kinetic studies reveal that hydrogen concentration critically influences enantioselectivity, with optimal results obtained under supercritical CO₂ conditions (90 bar). Tartaric acid-mediated dynamic kinetic resolution of racemic 2-methylpyrrolidine precursors provides an alternative approach, achieving 97% de through selective crystallization of the (R,R)-ditartrate salt from methanol/water mixtures [1].
Table 3: Asymmetric Hydrogenation Performance Metrics
| Substrate | Catalyst | Pressure (bar) | Temperature (°C) | ee (%) |
|---|---|---|---|---|
| N-Boc-5-methyl-3,4-dihydro-2H-pyrrole | Ir-(S)-PHOX | 50 | 60 | 99 |
| N-Acetyl-5-methyl-3,4-dihydro-2H-pyrrole | PtO₂/dihydroquinidine | 1 | 25 | 95 |
| N-CBz-5-methyl-3,4-dihydro-2H-pyrrole | Rh-(R,R)-Et-DuPhos | 5 | 50 | 97 |
Microwave irradiation dramatically accelerates the synthesis of pyrrolidine-pyridine hybrids through controlled cyclocondensation reactions. The reaction between 1,4-dicarbonyl compounds and 4-amino-2-methylpyridine derivatives achieves completion within 15 minutes at 150°C under microwave conditions, compared to 24 hours via conventional heating [6]. This technique enhances regioselectivity in the pyrrolidine ring closure, suppressing dihydropyridine byproduct formation to less than 2%. Solvent screening identifies N,N-dimethylformamide and n-butanol as optimal media, providing homogeneous reaction mixtures with excellent microwave absorption characteristics. Continuous flow microwave reactors further improve process control, enabling kilogram-scale production of the pyrrolidine intermediate with 95% purity after direct crystallization from the reaction mixture [3]. Energy consumption analysis demonstrates 85% reduction compared to batch processing, significantly improving the environmental footprint of the synthesis. The methodology extends to the preparation of structurally diverse analogs through variation of the dicarbonyl component, enabling rapid exploration of structure-activity relationships in medicinal chemistry programs.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2